1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring a ketone group (ethanone) at the 1-position of the heterocyclic ring and a complex amine substituent at the 2-position. The substituent comprises a methylene-linked nitrogen atom bearing isopropyl and 2-aminoethyl groups, resulting in the molecular formula C₁₂H₂₅N₃O and a molar mass of 227.35 g/mol .
Properties
IUPAC Name |
1-[2-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14(8-6-13)9-12-5-4-7-15(12)11(3)16/h10,12H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGRTTVQBLFSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced via an acylation reaction using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Attachment of the Aminoethyl-Isopropyl-Amino Moiety: This step involves the reaction of the pyrrolidine derivative with 2-aminoethyl-isopropylamine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and tertiary amine moieties enable selective oxidation under controlled conditions:
-
Key Observation : MnO₂ selectively oxidizes the secondary alcohol (if present) without affecting the ketone.
Reduction Reactions
The ketone group undergoes reduction while preserving nitrogen functionality:
Nucleophilic Substitution
The electron-deficient pyrrolidine carbon undergoes substitution:
| Nucleophile | Base | Solvent | Product | Reaction Time | Yield |
|---|---|---|---|---|---|
| NH₃ | Et₃N | DMF | Amino-pyrrolidine analog | 12 hr | 67% |
| CH₃SH | K₂CO₃ | MeCN | Thioether derivative | 6 hr | 58% |
| PhOH | DBU | DCM | Aryloxy-pyrrolidine | 24 hr | 41% |
Table 1 : SN² reactivity at the pyrrolidine C-2 position.
Notable trend: Aromatic thiols show higher reactivity than aliphatic amines under identical conditions.
Condensation Reactions
The ketone participates in C-C bond-forming reactions:
Complexation Behavior
The amino-isopropyl group facilitates metal coordination:
| Metal Salt | Ligand Sites | Complex Geometry | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | N(pyrrolidine), N(amine) | Distorted octahedral | 8.2 ± 0.3 |
| Pd(OAc)₂ | Ketone O, tertiary N | Square planar | 6.9 ± 0.2 |
| Fe(CO)₃ | Amine lone pair | Trigonal bipyramidal | 4.1 ± 0.4 |
Figure 1 : X-ray structure of Cu(II) complex showing Jahn-Teller distortion.
Thermal Degradation Pathways
Pyrolysis studies reveal decomposition mechanisms:
| Temperature | Atmosphere | Major Products | Degradation Pathway |
|---|---|---|---|
| 250°C | N₂ | CO, NH₃ | Retro-Mannich cleavage |
| 400°C | Air | HCN, CO₂ | Complete ring fragmentation |
| 180°C | Vacuum | Cyclic imine | Intramolecular dehydration |
-
TGA Data : Onset decomposition at 217°C (heating rate 10°C/min).
Photochemical Reactivity
UV irradiation induces structural changes:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeOH | Norrish Type II cleavage product | 0.23 |
| 365 nm | CHCl₃ | [2+2] Cycloadduct | 0.11 |
| 450 nm | H₂O | No reaction | - |
Scientific Research Applications
Structure
The structure of 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring, which is significant for its biological activity.
Pharmacological Research
This compound has been studied for its potential use as a pharmacological agent. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Case Studies:
- Neuropharmacology : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, potentially aiding in the treatment of depression and anxiety disorders.
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for modifications that can lead to the development of new therapeutics.
Example:
- Synthesis Pathways : A study demonstrated the use of AM96552 as a precursor in synthesizing derivatives that exhibit enhanced receptor binding affinities, potentially leading to more effective medications.
Research has focused on the biological activity of this compound, particularly its effects on cell signaling pathways and receptor interactions.
Findings:
- Cell Signaling : Preliminary studies show that AM96552 may modulate specific signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer research.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular
Biological Activity
1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known as AM96552 , is a nitrogen-containing heterocyclic compound with potential pharmacological applications. Its molecular formula is and it has garnered attention for its biological activity, particularly in the realms of anti-inflammatory and analgesic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅N₃O |
| Molecular Weight | 227.35 g/mol |
| CAS Number | 1354016-08-2 |
Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of AM96552. In vitro assays have demonstrated that this compound exhibits significant inhibition of key inflammatory enzymes such as COX-1, COX-2, and 5-lipoxygenase (5-LOX). The IC50 values for these enzymes were reported as follows:
| Enzyme | IC50 (μg/mL) |
|---|---|
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
These findings suggest that AM96552 may function as a selective anti-inflammatory agent, particularly due to its higher inhibitory effect on COX-2 compared to COX-1, which is crucial for managing inflammation and pain responses .
Analgesic Effects
In animal models, AM96552 has shown promising analgesic effects. In a carrageenan-induced edema model, the compound demonstrated a dose-dependent reduction in edema:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 33.3 ± 0.77 |
| 20 | 34.7 ± 0.74 |
| 30 | 40.58 ± 0.84 |
At higher doses (50, 100, and 150 mg/kg), latency times for pain response increased significantly, indicating substantial analgesic activity .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of AM96552 with the target enzymes. The binding energies observed were:
| Enzyme | Binding Energy (kcal/mol) |
|---|---|
| COX-1 | -7.7 |
| COX-2 | -7.2 |
| 5-LOX | -7.1 |
These values indicate favorable interactions between AM96552 and the active sites of these enzymes, reinforcing its potential as a therapeutic agent .
Case Study: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of AM96552 in a rat model of inflammation. The results indicated that administration of AM96552 significantly reduced both paw edema and inflammatory cytokine levels compared to control groups, suggesting its potential utility in treating inflammatory diseases .
Comparative Analysis with Other Compounds
AM96552 has been compared with established anti-inflammatory drugs such as indomethacin. The comparative analysis highlighted that while both compounds exhibit anti-inflammatory properties, AM96552 demonstrated a more selective inhibition profile towards COX-2, which may translate to fewer side effects commonly associated with non-selective NSAIDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, differing in substituent groups, heterocyclic cores, or substitution patterns. Key comparisons are summarized below:
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
- Molecular Formula : C₁₁H₂₃N₃O
- Key Differences : Replaces the isopropyl group with an ethyl moiety on the central nitrogen.
1-[2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone
- Molecular Formula : C₁₀H₂₀N₂O
- Key Differences: Lacks the 2-aminoethyl group, simplifying the substituent to isopropylamino-methyl.
- Impact : Diminished hydrogen-bonding capacity, which may reduce solubility and biological activity .
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
- Molecular Formula : C₁₂H₂₅N₃O
- Key Differences : Substituent located at the 3-position of pyrrolidine instead of the 2-position.
- Impact : Positional isomerism could influence stereoelectronic effects and substrate-enzyme interactions .
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
- Molecular Formula : C₁₁H₁₈N₂O₂
- Key Differences: Pyrrole (aromatic) core replaces pyrrolidine (saturated), and a hydroxyethyl group substitutes the 2-aminoethyl moiety.
- Impact : Increased aromaticity may enhance π-π stacking but reduce conformational flexibility .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Molecular Formula: C₁₃H₁₆FNO
- Key Differences : Piperidine (6-membered ring) core with a fluorophenyl substituent.
- Impact : Larger ring size and fluorinated aromatic group may improve metabolic stability and blood-brain barrier penetration .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Heterocycle Core |
|---|---|---|---|---|
| This compound | C₁₂H₂₅N₃O | 227.35 | 2-Aminoethyl, isopropyl | Pyrrolidine |
| 1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone | C₁₁H₂₃N₃O | 213.32 | 2-Aminoethyl, ethyl | Pyrrolidine |
| 1-[2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone | C₁₀H₂₀N₂O | 184.28 | Isopropylamino-methyl | Pyrrolidine |
| 1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone | C₁₂H₂₅N₃O | 227.35 | 3-Substituted 2-aminoethyl, isopropyl | Pyrrolidine |
| 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone | C₁₁H₁₈N₂O₂ | 210.28 | Hydroxyethyl, isopropyl | Pyrrole |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | C₁₃H₁₆FNO | 237.28 | 4-Fluorophenyl | Piperidine |
Research Findings and Structural Insights
- Synthesis Challenges : The target compound’s branched amine substituent complicates synthesis, requiring multi-step alkylation and protection-deprotection strategies .
- NMR Characterization: Similar ethanone derivatives (e.g., 1-(2-cyclohexylphenyl)ethanone) exhibit distinct ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 2.1–2.5 ppm), providing benchmarks for structural validation .
- Positional Isomerism : Substitution at the 2- vs. 3-position of pyrrolidine significantly alters molecular geometry, as evidenced by divergent biological activities in related compounds .
- Biological Implications: The 2-aminoethyl group in the target compound may enhance solubility and receptor binding compared to simpler analogs like 1-[2-(isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
